molecular formula C10H18O2 B042142 Ethyl 2-propylpent-4-enoate CAS No. 96107-26-5

Ethyl 2-propylpent-4-enoate

Cat. No. B042142
CAS RN: 96107-26-5
M. Wt: 170.25 g/mol
InChI Key: XCTMFTZXTGVJHP-UHFFFAOYSA-N
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Description

Ethyl 2-propylpent-4-enoate is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol1. It is primarily used for research purposes1.



Synthesis Analysis

The synthesis of Ethyl 2-propylpent-4-enoate is not explicitly mentioned in the available resources. However, a related compound, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was synthesized by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride2.



Molecular Structure Analysis

The molecular structure of Ethyl 2-propylpent-4-enoate is not explicitly detailed in the available resources. However, the molecular formula is C10H18O21.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-propylpent-4-enoate are not detailed in the available resources. However, a study characterizes the metabolites of 2-Propylpent-4-enoic Acid (4-eneVPA), a toxic metabolite of Valproic Acid, by Electrospray Tandem Mass Spectrometry3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-propylpent-4-enoate are not explicitly detailed in the available resources. However, the molecular formula is C10H18O2 and the molecular weight is 170.25 g/mol1.


Scientific Research Applications

  • Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has shown potential as a cancer treatment inhibitor due to its binding energy and ability to adhere to active sites of cancer cells. This compound has been studied for its spectral, DFT/B3LYP, and molecular docking analyses (Sert et al., 2020).

  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is a novel compound with applications in organic synthesis and catalysis (Johnson et al., 2006).

  • (Z)-Ethyl 2,3-dibromopropenoate serves as a versatile precursor for the synthesis of functionalized enynes and (Z)-enediynes, which have potential applications in various functionalized enynes and enediynes (Myers et al., 1989).

  • A scalable one-pot process efficiently synthesizes chiral γ-butyrolactones from ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate with high yield and perfect enantioselectivity. This offers insights into the mechanism of enoate reductase (Classen et al., 2014).

  • Ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates synthesized from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate present a stereoselective or exclusive approach for synthesis (Zhai et al., 2013).

  • Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates' crystal packing reveals rare nonhydrogen bonding interactions and a C-HN hydrogen bond, emphasizing the importance of rare interactions in crystal packing (Zhang et al., 2011).

  • The carbonylation of allylic halides and prop-2-en-1-ol catalyzed by triethylphosphine complexes of rhodium produces ethyl but-3-enoate, indicating potential catalytic applications (Payne & Cole-Hamilton, 1997).

Future Directions

The future directions of Ethyl 2-propylpent-4-enoate are not explicitly mentioned in the available resources. However, the compound can be purchased for research purposes1, indicating potential for further study and application.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

ethyl 2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTMFTZXTGVJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544861
Record name Ethyl 2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-propylpent-4-enoate

CAS RN

96107-26-5
Record name Ethyl 2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Tang, FS Abbott - Journal of mass spectrometry, 1996 - Wiley Online Library
… To the solution of dimethyldioxirane prepared above was added ethyl 2-propylpent-4-enoate (0.6 mmol, 100 mg). The mixture was stirred at room temperature for …

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